N-(2,3-Dimethylphenyl)-2-methylbenzamide: Structural Conformation, Physical Properties, and Synthetic Methodology
N-(2,3-Dimethylphenyl)-2-methylbenzamide: Structural Conformation, Physical Properties, and Synthetic Methodology
Executive Summary
N-(2,3-Dimethylphenyl)-2-methylbenzamide is a specialized N-aryl amide (benzanilide) characterized by severe steric crowding around its central amide linkage. Compounds within the benzanilide class are highly valued in drug development, often serving as core pharmacophores for vasopressin antagonists, oxytocin antagonists, and agricultural fungicides [[1]](). The presence of ortho-methyl substituents on both the aniline and benzoyl rings induces a unique 3D conformation that sacrifices planar π-conjugation to minimize steric repulsion, making it a critical subject for crystallographic profiling and structure-activity relationship (SAR) studies.
Chemical Identity and Physical Properties
The quantitative physical and crystallographic properties of N-(2,3-Dimethylphenyl)-2-methylbenzamide are summarized below, derived from single-crystal X-ray diffraction (SCXRD) analyses 2.
| Property | Value |
| IUPAC Name | 2-Methyl-N-(2,3-dimethylphenyl)benzamide |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| Crystal System | Monoclinic |
| Z-value (Molecules/Unit Cell) | 2 |
| Unit Cell Dimensions | a = 5.8092 Å, b = 4.9253 Å, c = 23.1887 Å |
| Cell Angle (β) | 94.229° |
| Cell Volume | 661.67 ų |
| Physical State | Colorless, plate-like single crystals |
Crystallographic Profiling & 3D Conformation
The molecular architecture of N-(2,3-Dimethylphenyl)-2-methylbenzamide is defined by its response to intramolecular steric strain. According to crystallographic data 2, the central amide core (–NH—C(=O)–) is highly twisted out of the planes of the adjacent aromatic rings.
Mechanistic Causality of the Conformation: The ortho-methyl group on the benzoyl ring is positioned syn to the carbonyl (C=O) bond, while the ortho- and meta-methyl groups on the aniline ring are positioned syn to the N–H bond. To prevent severe van der Waals clashes between these bulky methyl groups and the amide heteroatoms, the molecule twists the central amide core by 44.0° and 47.1° relative to the 2,3-dimethylphenyl and 2-methylphenyl rings, respectively 2.
Fascinatingly, despite this central twisting, the two aromatic rings maintain a nearly parallel alignment, making a dihedral angle of just 5.9° . This "stepped" conformation optimizes intermolecular crystal packing, allowing the molecules to link via strong N—H···O hydrogen bonds into infinite 1D chains running along the crystallographic b-axis 2.
Logical relationship of steric hindrance driving the 3D crystal conformation and lattice assembly.
Synthetic Methodology & Reaction Causality
The synthesis of N-(2,3-Dimethylphenyl)-2-methylbenzamide is achieved via a bimolecular nucleophilic acyl substitution pathway. The following protocol is designed as a self-validating system, ensuring high purity by systematically eliminating unreacted precursors and byproducts [[1]]().
Experimental Protocol
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Reagent Preparation : Dissolve 1.0 equivalent of 2,3-dimethylaniline in anhydrous dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA).
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Causality : TEA acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without TEA, HCl would protonate the 2,3-dimethylaniline to form an anilinium salt, rendering it non-nucleophilic and halting the reaction.
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Acyl Chloride Addition : Cool the reaction flask to 0°C using an ice bath. Introduce 1.1 equivalents of 2-methylbenzoyl chloride dropwise under an inert nitrogen atmosphere.
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Causality : The formation of the tetrahedral intermediate is highly exothermic. Cooling suppresses side reactions (e.g., ketene formation or solvent degradation) and ensures a controlled reaction rate.
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Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 4 to 18 hours. Monitor completion via Thin Layer Chromatography (TLC).
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Self-Validating Aqueous Workup :
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1N HCl Wash : Selectively protonates unreacted 2,3-dimethylaniline and TEA, pulling them into the aqueous phase.
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Saturated NaHCO₃ Wash : Hydrolyzes any residual 2-methylbenzoyl chloride into the water-soluble sodium salt of 2-methylbenzoic acid.
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Brine Wash : Breaks any formed emulsions and pre-dries the organic layer by osmotic extraction.
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Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Crystallization : Dissolve the crude solid in minimal ethanol (~0.5 g in 30 mL) and allow for slow evaporation at room temperature 2. This slow thermodynamic process yields high-purity, plate-like single crystals suitable for SCXRD.
Step-by-step synthetic workflow for N-(2,3-Dimethylphenyl)-2-methylbenzamide via acyl substitution.
Analytical Characterization Standards
To verify the structural integrity and purity of the synthesized batch, the following analytical validations are standard practice:
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Melting Point Analysis : A sharp melting point range is the primary indicator of crystalline purity.
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FTIR Spectroscopy : Confirmation of the amide linkage is observed via a sharp N-H stretching band (~3200-3300 cm⁻¹) and a strong Amide I carbonyl (C=O) stretch (~1650 cm⁻¹).
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¹H NMR Spectroscopy : The spectrum will exhibit three distinct singlets integrating to 3H each (representing the three methyl groups), a broad singlet downfield (~8.0-9.0 ppm) corresponding to the amide proton, and complex multiplets in the aromatic region (6.5-8.0 ppm).
References
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Title : N-(2,3-Dimethylphenyl)-2-methylbenzamide - PMC Source : nih.gov URL :[Link]
- Source: google.
